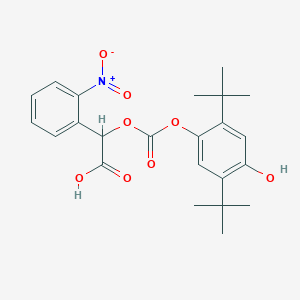

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid typically involves multiple steps, starting from readily available precursors. . The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial synthesis often employs optimized reaction conditions, including the use of catalysts and advanced purification techniques, to achieve high throughput and consistent quality .

Análisis De Reacciones Químicas

Types of Reactions

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The nitro group can be reduced to an amine, leading to different functionalized products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents such as sodium borohydride or catalytic hydrogenation for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, reduction can produce amines, and substitution reactions can introduce various functional groups onto the aromatic rings .

Aplicaciones Científicas De Investigación

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are critical in preventing oxidative stress-related diseases. The presence of the hydroxyphenyl group is believed to contribute significantly to its ability to scavenge free radicals, making it a candidate for further research in pharmacology and nutraceuticals.

Drug Development

Research indicates that derivatives of this compound can be utilized in the development of drug conjugates for targeted therapy in cancer treatment. The nitrophenyl group can serve as a linker in antibody-drug conjugates (ADCs), enhancing the specificity and efficacy of anticancer agents. Studies have demonstrated that modifications to the aryl group can significantly influence the pharmacokinetics and therapeutic outcomes of these conjugates .

Bioconjugation Techniques

The compound is relevant in advanced bioconjugation technologies, particularly in creating site-specific modifications on proteins or peptides. This is essential for developing therapeutics with improved stability and reduced side effects. The ability to modify the compound's structure allows researchers to tailor its interactions with biological targets .

Case Study 1: Antioxidant Efficacy

A study evaluating the antioxidant activity of various phenolic compounds found that 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid exhibited significant radical-scavenging activity. This has implications for its use in food preservation and as a dietary supplement to combat oxidative stress-related conditions .

Case Study 2: Targeted Drug Delivery

In a study focusing on ADCs, researchers synthesized a variant of this compound as a linker for attaching cytotoxic drugs to antibodies targeting HER2-positive breast cancer cells. The results indicated enhanced selectivity and reduced systemic toxicity compared to traditional chemotherapeutics, showcasing its potential in oncology .

Mecanismo De Acción

The mechanism of action of 2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can act as an antioxidant by scavenging free radicals, while the nitrophenyl group may interact with various enzymes or receptors, modulating their activity . The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

2-(2,5-Ditert-butyl-4-hydroxyphenyl)acetic acid: Lacks the nitrophenyl group, resulting in different chemical and biological properties.

2-(2-Nitrophenyl)acetic acid: Lacks the bulky tert-butyl groups and phenolic hydroxyl group, leading to distinct reactivity and applications.

Uniqueness

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid is unique due to the combination of its bulky tert-butyl groups, phenolic hydroxyl group, and nitrophenyl moiety.

Actividad Biológica

2-(2,5-Ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid, also known by its CAS number 188263-75-4, is a compound of interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C23H27NO8 |

| Molecular Weight | 445.462 g/mol |

| LogP | 5.759 |

| PSA (Polar Surface Area) | 138.880 Ų |

The biological activity of this compound is primarily attributed to its structural features, particularly the phenolic hydroxyl group and the nitrophenyl moiety. The phenolic group is known for its antioxidant properties, which can scavenge free radicals, thereby protecting cells from oxidative stress. Additionally, the nitrophenyl group may interact with various enzymes or receptors, modulating their activity and potentially influencing signaling pathways involved in inflammation and cellular proliferation.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant activity. The phenolic component plays a crucial role in this activity by donating hydrogen atoms to free radicals, thus neutralizing them and preventing cellular damage.

Antimicrobial Properties

The compound's potential antimicrobial effects have been explored in related compounds. For instance, derivatives of similar phenolic structures have shown efficacy against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential for further investigation into the antimicrobial capabilities of this compound.

Case Studies and Research Findings

- Antioxidant Evaluation : A study evaluated several phenolic compounds for their antioxidant capacity using DPPH and ABTS assays. The results indicated that compounds with bulky substituents like tert-butyl groups exhibited enhanced radical scavenging abilities compared to simpler phenols.

- Anti-inflammatory Mechanisms : Research on structurally related compounds demonstrated their ability to inhibit NF-kB activation in macrophages, leading to decreased production of inflammatory cytokines. This mechanism could be relevant for understanding the anti-inflammatory potential of this compound.

- Antimicrobial Activity : In related studies, derivatives were tested against various pathogens. For example, a phenolic derivative displayed significant inhibition against several fungi and bacteria, indicating that similar activities might be expected from this compound.

Propiedades

IUPAC Name |

2-(2,5-ditert-butyl-4-hydroxyphenoxy)carbonyloxy-2-(2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO8/c1-22(2,3)14-12-18(15(11-17(14)25)23(4,5)6)31-21(28)32-19(20(26)27)13-9-7-8-10-16(13)24(29)30/h7-12,19,25H,1-6H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCTUARXSADIAEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1OC(=O)OC(C2=CC=CC=C2[N+](=O)[O-])C(=O)O)C(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50376368 | |

| Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

188263-75-4 | |

| Record name | {[(2,5-Di-tert-butyl-4-hydroxyphenoxy)carbonyl]oxy}(2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50376368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.